molecular formula C14H14O2S2 B14076092 Benzene, [[(methylthio)phenylmethyl]sulfonyl]- CAS No. 102677-59-8

Benzene, [[(methylthio)phenylmethyl]sulfonyl]-

Katalognummer: B14076092
CAS-Nummer: 102677-59-8
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: LLNLTVAOJGSOPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is a chemical compound with the molecular formula C14H14O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methylthio group and a phenylmethylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- typically involves the reaction of benzene derivatives with sulfonyl chlorides and thiols. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: AlCl3, FeCl3, H2SO4

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the methylthio group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, (methylthio)-: Similar structure but lacks the sulfonyl group.

    Benzene, (phenylmethylsulfonyl)-: Similar structure but lacks the methylthio group.

Uniqueness

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is unique due to the presence of both the methylthio and phenylmethylsulfonyl groups, which confer distinct reactivity and properties compared to its analogs

Eigenschaften

CAS-Nummer

102677-59-8

Molekularformel

C14H14O2S2

Molekulargewicht

278.4 g/mol

IUPAC-Name

[benzenesulfonyl(methylsulfanyl)methyl]benzene

InChI

InChI=1S/C14H14O2S2/c1-17-14(12-8-4-2-5-9-12)18(15,16)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI-Schlüssel

LLNLTVAOJGSOPR-UHFFFAOYSA-N

Kanonische SMILES

CSC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.